Norwogonin
Overview
Description
. This compound is part of the flavonoid family, which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.
Mechanism of Action
- Norwogonin has been found to act as an agonist of the TrkB receptor , which is the main signaling receptor for brain-derived neurotrophic factor (BDNF) .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Norwogonin has been found to interact with various enzymes and proteins. For instance, it has been shown to interact with antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), thereby playing a role in oxidative stress regulation . It also interacts with proteins involved in apoptosis, such as caspase-3, cytochrome c, Bax, and Bcl-2 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alleviate hypoxia-induced injury in PC12 cells by increasing cell viability, reducing lactate dehydrogenase (LDH) release, and ameliorating changes in cell morphology .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to scavenge reactive oxygen species (ROS), reduce malondialdehyde (MDA) production, maintain the activities of antioxidant enzymes, and inhibit the mitochondrial apoptosis pathway . It also affects the expression levels of various genes, including those involved in apoptosis and oxidative stress .
Metabolic Pathways
It is known to interact with various enzymes and proteins, suggesting that it may be involved in multiple metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norwogonin can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The synthesis typically starts with the preparation of a chalcone intermediate, followed by cyclization to form the flavone structure. The reaction conditions often include the use of acidic or basic catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as Scutellaria baicalensis, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify this compound from plant extracts. The industrial synthesis may also utilize large-scale chemical reactors to produce this compound through synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Norwogonin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, such as halogens or alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce new functional groups, creating derivatives with altered biological activities.
Scientific Research Applications
Chemistry: Norwogonin is used as a model compound to study the reactivity and properties of flavonoids.
Biology: It has shown significant antioxidant activity, protecting cells from oxidative stress.
Medicine: this compound exhibits neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases.
Industry: The compound’s antioxidant properties make it valuable in the food and cosmetic industries as a natural preservative and anti-aging agent.
Comparison with Similar Compounds
Norwogonin is structurally similar to other flavones, such as wogonin, baicalein, and isowogonin. it has unique properties that distinguish it from these compounds:
Properties
IUPAC Name |
5,7,8-trihydroxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-6-11(18)14(19)15-13(9)10(17)7-12(20-15)8-4-2-1-3-5-8/h1-7,16,18-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKKRRMUPBBYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196171 | |
Record name | Norwogonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4443-09-8 | |
Record name | Norwogonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4443-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norwogonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4443-09-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norwogonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7,8-TRIHYDROXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70U0WT21IB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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